N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the acetamide nitrogen, a methyl substituent at the 4-position of the triazole ring, and a pyridin-3-yl moiety at the 5-position of the triazole (Figure 1). Its synthesis likely follows established methods for triazole-thioacetamides, involving alkylation of α-chloroacetamides with triazole-thiol intermediates under basic conditions .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-6-7-15(9-13(12)2)20-16(24)11-25-18-22-21-17(23(18)3)14-5-4-8-19-10-14/h4-10H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNKBDHYBIFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
- Differences :
- The phenyl ring substituent: 3,5-dimethoxy (electron-donating) vs. 3,4-dimethyl (moderately electron-donating).
- Pyridine position: 4-pyridinyl vs. 3-pyridinyl.
- Implications :
- The 3,5-dimethoxy group may enhance solubility but reduce membrane permeability compared to 3,4-dimethyl.
- Pyridine orientation affects hydrogen bonding and target interactions; 4-pyridinyl may favor planar binding conformations.
N-(3,4-Dimethylphenyl)-2-{[4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
- Differences :
- Triazole substituent: 4-ethyl vs. 4-methyl.
- Pyridine position: 2-pyridinyl vs. 3-pyridinyl.
- 2-Pyridinyl’s nitrogen position may limit chelation with metal ions in enzyme active sites compared to 3-pyridinyl.
N-[4-(Dimethylamino)Phenyl]-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
- Differences: Phenyl ring substituent: 4-(dimethylamino) (strong electron-donating) vs. 3,4-dimethyl. Triazole substituent: 4-ethyl vs. 4-methyl.
Data Table: Structural and Functional Comparison
Biological Activity
N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Structural Overview
The compound features a triazole ring , a pyridine ring , and a sulfanyl group , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing triazole and pyridine moieties often exhibit significant antimicrobial and anticancer activities. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
A study highlighted the effectiveness of sulfanyltriazoles in overcoming drug-resistant strains of pathogens, suggesting that this compound may similarly possess capabilities to combat resistant infections .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, compounds related to triazole derivatives have shown IC50 values indicating their effectiveness in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism in pathogens or cancer cells.
- Receptor Modulation : It could interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
In recent studies, derivatives of triazole compounds have been synthesized and evaluated for their biological activities:
- Antiviral Activity : Compounds similar to this compound have shown promise in antiviral applications against resistant strains .
- Antioxidant Potential : Research has indicated that certain derivatives possess high antioxidant activity, which may contribute to their therapeutic effects in oxidative stress-related diseases .
Comparative Analysis
To contextualize the biological activity of this compound within the broader class of triazole-containing compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(phenyl)-4H-triazol-3-yl]sulfanyl}acetamide | Contains bromine and fluorine substituents | Antimicrobial properties |
| 5-(pyridin-3-yloxy)-1H-imidazole | Imidazole ring instead of triazole | Antifungal activity |
| 1-[5-(pyridinyl)triazolyl]-2-propanol | Different substitution pattern | Potential anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
